molecular formula C18H18O5 B178286 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one CAS No. 10493-06-8

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Cat. No. B178286
CAS RN: 10493-06-8
M. Wt: 314.3 g/mol
InChI Key: SKTAHPCCLORHHM-XBXARRHUSA-N
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Description

The compound’s name suggests it’s a chalcone derivative, which are known for their diverse pharmacological activities.



Synthesis Analysis

Chalcones are usually synthesized via Claisen-Schmidt condensation. The specific synthesis process for this compound would depend on the starting materials and reaction conditions.



Molecular Structure Analysis

The structure can be analyzed using techniques like NMR, IR, and X-ray crystallography.



Chemical Reactions Analysis

This would involve studying how the compound reacts with different reagents, and under different conditions.



Physical And Chemical Properties Analysis

This includes studying the compound’s melting point, boiling point, solubility, etc.


Scientific Research Applications

Structural Analysis and Interactions

  • Crystal Structures and Interactions : A structural analysis of derivatives, including 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, revealed significant π interactions and varied molecular substructures influenced by methoxy substituents. These compounds exhibit unique intermolecular interactions and intramolecular hydrogen bonds, which are critical for understanding their molecular behavior and potential applications (Gomes et al., 2020).

Antioxidant Properties

  • Antioxidant Activity : Methoxy- and hydroxyl-substituted 2'-aminochalcones, closely related to the target compound, have demonstrated significant in vitro antioxidant properties. These findings suggest potential applications of similar structures in the field of oxidative stress and related disorders (Sulpizio et al., 2016).

Molecular Behavior

  • Crystal Structure and Molecular Geometry : Investigations into the crystal structure of similar compounds have provided insights into their molecular geometry and behavior. This understanding can be pivotal for their application in various scientific fields, particularly in material science (Jasinski et al., 2011).

Biological Activity

  • Effects on Agrobacterium Virulence Genes : Research on phenolic compounds with structures similar to the compound has shown an increase in Agrobacterium virulence gene induction and transformation rates. This highlights potential applications in genetic engineering and plant biotechnology (Joubert et al., 2002).

Cytotoxic Properties

  • Cytotoxic Effects : A phenylbutenoid dimer structurally similar to the compound has exhibited cytotoxic effects against human cancer cell lines. This suggests a potential avenue for research into anticancer applications (Han et al., 2004).

Photophysical Properties

  • Photophysical Investigations : Studies on compounds with similar structures have provided insights into their photophysical properties, such as fluorescence and quantum yield. These properties are valuable in the development of optical and imaging technologies (Asiri et al., 2017).

Safety And Hazards

Safety data would typically come from Material Safety Data Sheets (MSDS) and experimental studies.


Future Directions

This would involve a review of the current state of research on the compound and identifying potential areas for future study.


Please consult with a chemical expert or refer to specific scientific literature for more accurate and detailed information.


properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-13-6-7-14(16(20)11-13)15(19)8-4-12-5-9-17(22-2)18(10-12)23-3/h4-11,20H,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTAHPCCLORHHM-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

CAS RN

10493-06-8
Record name 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC91849
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Lee, Z Liu, CS Yoon, L Dong, W Ko, ER Woo… - International Journal of …, 2021 - mdpi.com
Aging is associated with immune disregulation and oxidative stress which lead to inflammation and neurodegenerative diseases. We have tried to identify the anti-neuroinflammatory …
Number of citations: 6 www.mdpi.com
K Juvale, K Stefan, M Wiese - European journal of medicinal chemistry, 2013 - Elsevier
Multidrug resistance (MDR) often leads to a failure of cancer chemotherapy. Breast Cancer Resistance Protein (BCRP/ABCG2), a member of the superfamily of ATP binding cassette …
Number of citations: 106 www.sciencedirect.com
S Kraege, K Stefan, SC Köhler, M Wiese - ChemMedChem, 2016 - Wiley Online Library
ABCG2 belongs to the superfamily of ATP binding cassette (ABC) proteins and is associated with the limited success of anticancer chemotherapy, given its responsibility for the cross‐…
K Juvale, VFS Pape, M Wiese - Bioorganic & medicinal chemistry, 2012 - Elsevier
Breast cancer resistance protein (BCRP/ABCG2) belongs to the ATP binding cassette family of transport proteins. BCRP has been found to confer multidrug resistance in cancer cells. A …
Number of citations: 140 www.sciencedirect.com
K Juvale - 2013 - bonndoc.ulb.uni-bonn.de
Chemotherapy is a major form of treatment for cancers. Unfortunately, the majority of cancers are either resistant to chemotherapy or acquire resistance (MDR) during treatment. The …
Number of citations: 1 bonndoc.ulb.uni-bonn.de
V Zima, K Radilová, M Kožíšek, CB Albinana… - European Journal of …, 2020 - Elsevier
The biological effects of flavonoids on mammal cells are diverse, ranging from scavenging free radicals and anti-cancer activity to anti-influenza activity. Despite appreciable effort to …
Number of citations: 21 www.sciencedirect.com
K Rullah, MFFM Aluwi, BM Yamin… - Journal of Molecular …, 2015 - Elsevier
The present study aimed to characterize and investigate 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one (22) as a novel selective COX-2 inhibitor. The data …
Number of citations: 12 www.sciencedirect.com
F Munafò, M Nigro, N Brindani, J Manigrasso… - European Journal of …, 2023 - Elsevier
In cancer cells, Pol η allows DNA replication and cell proliferation even in the presence of chemotherapeutic drug-induced damages, like in the case of platinum-containing drugs. …
Number of citations: 1 www.sciencedirect.com
M Nigro - 2023 - amsdottorato.unibo.it
Chemotherapeutic drugs can in many ways disrupt the replication machinery triggering apoptosis in cancer cells: some act directly on DNA and others block the enzymes involved in …
Number of citations: 2 amsdottorato.unibo.it

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